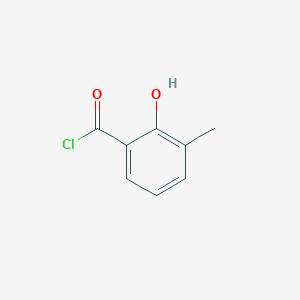

2-Hydroxy-3-methylbenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-3-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Hydroxy-3-methylbenzoyl chloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules. Notably, it can be converted into 2-hydroxy-3-methylbenzoic acid and other related compounds.

Key Reactions:

- Synthesis of Thiazolides : The compound is used in the synthesis of thiazolides, which have shown antiviral properties, particularly against hepatitis B virus (HBV). A study demonstrated that derivatives of 2-hydroxybenzoyl chlorides exhibited significant inhibition of HBV replication .

- Preparation of Acetoxy Derivatives : It can also be transformed into acetoxy derivatives that are precursors for HIV protease inhibitors. The synthesis involves acylation reactions where this compound acts as a key reagent .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for the development of various therapeutic agents. Its derivatives have been linked to antiviral and anticancer activities.

Case Studies:

- Antiviral Agents : Research has identified compounds derived from this compound that inhibit viral replication effectively. For example, thiazolides synthesized from this compound have shown broad-spectrum anti-infective properties .

- HIV Protease Inhibitors : The transformation of this compound into acetoxy derivatives has been associated with the development of potent HIV protease inhibitors, highlighting its significance in antiviral drug design .

Analytical Chemistry

In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.

Application Details:

- HPLC Methodology : The compound can be effectively separated using reverse-phase HPLC techniques. A specific application involves using a Newcrom R1 HPLC column under conditions optimized for mass spectrometry compatibility . This method is crucial for isolating impurities and analyzing pharmacokinetics.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Precursor for thiazolides and acetoxy derivatives |

| Pharmaceuticals | Antiviral agents, HIV protease inhibitors |

| Analytical Chemistry | HPLC separation and analysis |

Propiedades

Número CAS |

15198-07-9 |

|---|---|

Fórmula molecular |

C8H7ClO2 |

Peso molecular |

170.59 g/mol |

Nombre IUPAC |

2-hydroxy-3-methylbenzoyl chloride |

InChI |

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)10)8(9)11/h2-4,10H,1H3 |

Clave InChI |

QCAVJPCWLHJDBR-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)O |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)Cl)O |

Key on ui other cas no. |

15198-07-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.